N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13BrN2O3S and its molecular weight is 357.22. The purity is usually 95%.
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Scientific Research Applications
Free Radical Scavenging Activity
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been investigated for its free radical scavenging activity. The compound exhibited potent free radical scavenging properties, comparable to well-known antioxidants like BHT and BHA. Hydrogen atom transfer and sequential proton loss electron transfer were identified as the dominant mechanisms of action, highlighting the compound's potential as an antioxidant agent (Boudebbous et al., 2021).
Antimicrobial Activity
A study on the synthesis and evaluation of antimicrobial activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that several derivatives were active against selected microbial species. These findings suggest that derivatives of this compound may possess valuable antimicrobial properties, potentially useful for developing new antimicrobial agents (Gul et al., 2017).
Corrosion Inhibition
Research on N-[morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. The compound exhibited significant inhibition efficiency, suggesting its potential use in protecting industrial metals from corrosion. This application underlines the utility of morpholin-4-yl acetamide derivatives in industrial processes requiring corrosion resistance (Nasser & Sathiq, 2016).
Antituberculosis Activity
Derivatives of this compound have been synthesized and tested for their anti-tuberculosis activity. These studies contribute to the search for new therapeutic agents against tuberculosis, highlighting the compound's potential in medicinal chemistry (Bai et al., 2011).
DNA and Protein Binding Studies
The compound has also been studied for its interactions with DNA and proteins, revealing insights into its potential biological activities and mechanisms of action. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound (Raj, 2020).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLROBZMTWWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.